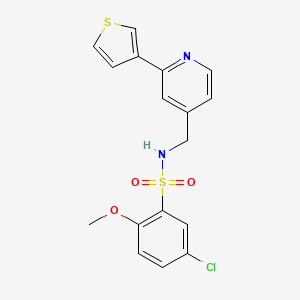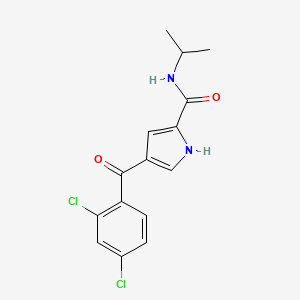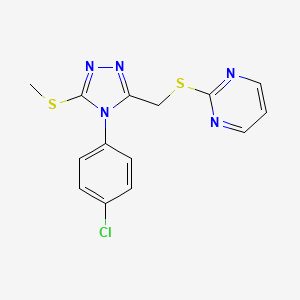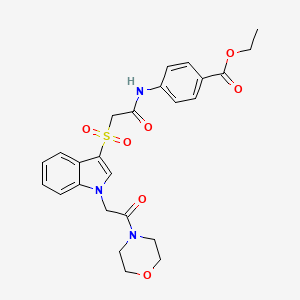![molecular formula C19H29NO11 B2498105 5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid CAS No. 1159408-54-4](/img/structure/B2498105.png)
5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid is a complex organic compound that belongs to the class of carbohydrates It is characterized by the presence of multiple acetyl groups and an amide group attached to a galactopyranosyl moiety, which is further linked to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid typically involves the protection of hydroxyl groups on the galactopyranosyl moiety using acetyl groups. The acetylation process is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The amide group is introduced through the reaction of the corresponding amine with acetic anhydride. The final step involves the esterification of the protected galactopyranosyl moiety with pentanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to prevent contamination and ensure compliance with Good Manufacturing Practices (GMP).
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The ester linkage between the sugar and the pentanoic acid moiety can undergo hydrolysis under both acidic and basic conditions, leading to the regeneration of the pentanoic acid and the sugar alcohol.
Deacetylation: The acetyl groups can be selectively removed through deacetylation, typically under acidic conditions, exposing the hydroxyl groups on the sugar.
Glycosylation: Once the acetyl groups are removed, the exposed hydroxyl groups on the sugar can participate in glycosylation reactions, forming glycosidic bonds with other sugars or alcohol-containing compounds.
Common Reagents and Conditions
Acetic Anhydride: Used for acetylation reactions.
Pyridine: Acts as a catalyst in acetylation reactions.
Acidic or Basic Conditions: Employed for hydrolysis and deacetylation reactions.
Major Products
Pentanoic Acid: Formed through hydrolysis.
Sugar Alcohol: Resulting from the hydrolysis of the ester linkage.
Glycosides: Formed through glycosylation reactions.
Scientific Research Applications
5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: Serves as a substrate in enzymatic studies to investigate glycosylation processes.
Industry: Utilized in the synthesis of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid involves its ability to interact with specific molecular targets through its hydroxyl and amide groups. These interactions can lead to the formation of stable complexes with metal ions or other bioactive molecules, influencing various biochemical pathways. The acetyl groups play a crucial role in modulating the hydrophobicity and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-glucopyranosyl)oxy]pentanoic acid: Similar structure but with a glucopyranosyl moiety instead of galactopyranosyl.
5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-mannopyranosyl)oxy]pentanoic acid: Contains a mannopyranosyl moiety.
Uniqueness
The uniqueness of 5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid lies in its specific galactopyranosyl moiety, which imparts distinct biochemical properties and reactivity compared to its glucopyranosyl and mannopyranosyl analogs.
Properties
IUPAC Name |
5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO11/c1-10(21)20-16-18(30-13(4)24)17(29-12(3)23)14(9-28-11(2)22)31-19(16)27-8-6-5-7-15(25)26/h14,16-19H,5-9H2,1-4H3,(H,20,21)(H,25,26)/t14-,16-,17+,18-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMKBXFSXWOMDK-IQZDNPOKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159408-54-4 |
Source


|
| Record name | 5-{[(2R,3R,4R,5R,6R)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2498023.png)
![6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2498024.png)

![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)


![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)

![3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498035.png)
![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-ethylphenyl)acetamide](/img/structure/B2498038.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2498042.png)
![N-[3-methyl-4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2498043.png)
